molecular formula C19H18O5 B2819886 (Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 859138-64-0

(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No. B2819886
CAS RN: 859138-64-0
M. Wt: 326.348
InChI Key: QVWLYNGJKYRZPR-ZDLGFXPLSA-N
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Description

The compound “(Z)-2-(3,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . The “3,4-dimethoxybenzylidene” and “6-ethoxy” groups are substituents on the benzofuran core .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely includes a benzofuran core with “3,4-dimethoxybenzylidene” and “6-ethoxy” substituents. The “(Z)” notation indicates the geometry around the double bond .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating methoxy (OCH3) and ethoxy (OC2H5) groups, as well as the electron-withdrawing carbonyl (C=O) group. These groups could potentially make the compound more reactive towards electrophilic or nucleophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran core and the ether groups could potentially impact its polarity, solubility, boiling point, and melting point .

Scientific Research Applications

Dual Chemosensor Applications

A study by Roy et al. (2019) discusses a rhodamine-based compound acting as a fluorescent dual sensor for Zn2+ and Al3+ ions in a methanol/water mixture, showcasing the application of similar compounds in sensing and detection technologies (Roy et al., 2019).

Polymerization and Material Science

Wang et al. (2012) highlight the synthesis and copolymerization of fully bio-based benzoxazine monomers, demonstrating the role of compounds with benzofuran units in developing new materials with improved thermal and mechanical properties (Wang et al., 2012).

Crystal Structure and Spectroscopic Properties

Hu and Chen (2015) synthesized and characterized a compound similar in structure, providing insights into its crystal structure and spectroscopic properties, which are crucial for understanding the material's behavior and potential applications (Hu & Chen, 2015).

Biological Evaluation and Drug Design

Pillai et al. (2019) explore the synthesis, spectroscopic characterization, and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, indicating the pharmaceutical applications of structurally related compounds in designing drugs with antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019).

Catalysis and Synthetic Applications

Mahendar and Satyanarayana (2016) describe an efficient domino [Pd]-catalysis for synthesizing isobenzofuran-1(3H)-ones, showing how related compounds serve as intermediates or catalysts in organic synthesis, highlighting their utility in pharmaceutical and material science research (Mahendar & Satyanarayana, 2016).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its reactivity, potential biological activity, and other properties .

properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-13-6-7-14-16(11-13)24-18(19(14)20)10-12-5-8-15(21-2)17(9-12)22-3/h5-11H,4H2,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWLYNGJKYRZPR-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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